molecular formula C17H34N2O4 B6309222 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid CAS No. 2109535-54-6

3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid

Cat. No.: B6309222
CAS No.: 2109535-54-6
M. Wt: 330.5 g/mol
InChI Key: CZMSJTBFVRMHRW-UHFFFAOYSA-N
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Description

3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a diethylamino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid typically involves multiple steps:

  • Protection of the Amino Group: : The initial step often involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • Formation of the Intermediate: : The protected amine is then reacted with 5-(diethylamino)pentan-2-ylamine to form the intermediate compound. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

  • Final Product Formation: : The intermediate is then subjected to further reactions to introduce the propanoic acid moiety, often through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

  • Substitution: : The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it a valuable building block.

Biology and Medicine

In biological research, this compound can be used to study the effects of diethylamino groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceuticals, particularly those targeting neurological pathways due to the presence of the diethylamino group.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a reagent in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid exerts its effects depends on its specific application. In drug development, for example, the diethylamino group may interact with biological targets such as receptors or enzymes, modulating their activity. The Boc group serves as a protecting group, ensuring that the compound remains stable until it reaches its target site.

Comparison with Similar Compounds

Similar Compounds

    3-{[(t-Butoxy)carbonyl][5-(dimethylamino)pentan-2-yl]amino}propanoic acid: Similar structure but with dimethylamino instead of diethylamino.

    3-{[(t-Butoxy)carbonyl][5-(methylamino)pentan-2-yl]amino}propanoic acid: Contains a methylamino group.

    3-{[(t-Butoxy)carbonyl][5-(ethylamino)pentan-2-yl]amino}propanoic acid: Contains an ethylamino group.

Uniqueness

The presence of the diethylamino group in 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to different pharmacological or chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[5-(diethylamino)pentan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O4/c1-7-18(8-2)12-9-10-14(3)19(13-11-15(20)21)16(22)23-17(4,5)6/h14H,7-13H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSJTBFVRMHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)N(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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